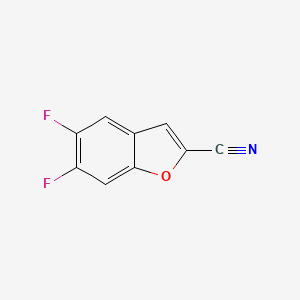

5,6-Difluorobenzofuran-2-carbonitrile

Description

5,6-Difluorobenzofuran-2-carbonitrile is a fluorinated derivative of benzofuran-2-carbonitrile, featuring a benzofuran core substituted with two fluorine atoms at positions 5 and 6 and a cyano group at position 2 (Fig. 1). The benzofuran scaffold is a bicyclic aromatic heterocycle comprising fused benzene and furan rings. The introduction of fluorine atoms enhances the compound’s electronic and steric properties due to fluorine’s high electronegativity (3.98 on the Pauling scale) and small atomic radius. The cyano group at position 2 acts as a strong electron-withdrawing group, further modulating reactivity and intermolecular interactions.

Properties

CAS No. |

199287-83-7 |

|---|---|

Molecular Formula |

C9H3F2NO |

Molecular Weight |

179.12 g/mol |

IUPAC Name |

5,6-difluoro-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C9H3F2NO/c10-7-2-5-1-6(4-12)13-9(5)3-8(7)11/h1-3H |

InChI Key |

BEGYXKKILJQMJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1F)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-Difluorobenzofuran-2-carbonitrile with three related compounds: benzofuran-2-carbonitrile, 5,6-dimethylbenzimidazol-2-amine, and coumarilonitrile (a synonym for benzofuran-2-carbonitrile). Key differences in physicochemical properties, reactivity, and applications are highlighted.

Structural and Electronic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP<sup>a</sup> | Dipole Moment (D) |

|---|---|---|---|---|---|

| This compound | C₉H₃F₂NO | 205.15 | 5-F, 6-F, 2-CN | 1.8 | 4.2 |

| Benzofuran-2-carbonitrile | C₉H₅NO | 169.17 | None (parent) | 2.1 | 3.6 |

| 5,6-Dimethylbenzimidazol-2-amine | C₉H₁₁N₃ | 175.22 | 5-Me, 6-Me, 2-NH₂ | 1.5 | 2.9 |

<sup>a</sup>LogP values calculated using the Crippen method .

- Electronic Effects : Fluorine atoms in this compound induce strong electron-withdrawing effects, lowering the electron density of the benzofuran ring compared to the parent compound. This enhances electrophilic substitution resistance but improves stability under oxidative conditions. In contrast, the methyl groups in 5,6-dimethylbenzimidazol-2-amine are electron-donating, increasing basicity (pKₐ ~ 8.2 vs. ~6.5 for benzofuran derivatives) .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| This compound | 145–147 | 0.5 | <10 |

| Benzofuran-2-carbonitrile | 98–100 | 1.2 | 25 |

| 5,6-Dimethylbenzimidazol-2-amine | 210–212 | 3.0 | 500 |

- Solubility : The fluorinated derivative exhibits reduced solubility in DMSO and water compared to benzofuran-2-carbonitrile, attributed to increased hydrophobicity (LogP 1.8 vs. 2.1). The dimethylbenzimidazol-2-amine shows higher aqueous solubility due to the polar NH₂ group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.